Cas no 33185-87-4 ( )
structure
Product Name:
CAS No:33185-87-4
MF:C10H18ClN3O2
MW:247.721821308136
CID:917684
PubChem ID:5198
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- AI3-52897
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-, cis-
- MLS001074931
- methyl lomustine
- ICIG-1110
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea [Chloroethyl nitrosoureas]
- D05822
- 13909-09-6
- 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA, TRANS-
- KBioSS_001815
- trans-Semustine
- Semustinum [INN-Latin]
- BSPBio_002571
- CHEBI:6863
- 1-(2-Chloroethyl)-1-([(4-methylcyclohexyl)amino]carbonyl)-2-oxohydrazine
- Pharmakon1600-01503422
- HMS1922C16
- KBio1_000020
- NCGC00095051-04
- 6YY7T1T567
- Methyl-CCNU [Chloroethyl nitrosoureas]
- Q27277177
- NCI-C04955
- CCRIS 6336
- ICIG 1110
- 1-trans-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- KBioGR_001468
- CHEMBL1967746
- NSC95441
- NCGC00095051-01
- HMS2093E21
- NSC-95441
- KBio2_006951
- HSDB 7760
- 2281H4FBL9
- DTXSID8031603
- Urea, 3-(beta-chloroethyl)-1-(4-methylcyclohexyl)-3-nitroso-
- SPBio_000782
- NSC-758471
- NINDS_000020
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, cis-
- Semustina [INN-Spanish]
- SCHEMBL4500
- Spectrum3_000966
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-, trans-
- Methyl-CCNU
- SCHEMBL4959160
- G12364
- J-007221
- cis-N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-urea
- 1-(2-Choroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-1-(((4-methylcyclohexyl)amino)carbonyl)-2-oxohydrazine
- NCGC00095051-02
- KBio2_004383
- CAS-13909-09-6
- Semustine (USAN/INN)
- SR-01000763446
- CS-0007775
- Q1230937
- semustine
- SPECTRUM1503422
- Urea, N-(2-chloroethyl)-Na(2)-(4-methylcyclohexyl)-N-nitroso-, cis-
- NSC135091
- SEMUSTINE, CIS-
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, trans-
- DTXCID6011603
- 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-urea
- METHYL CCNU
- CCG-39897
- Semustine; Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-; Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso- (8CI); N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)-N-nitrosourea; 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea; 1-(2-Chloroethyl)
- 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA,, CIS-
- HY-13747
- QTL1_000073
- cis-1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexane)-1-nitrosourea
- C07640
- Tox21_111404
- NCI60_042122
- DivK1c_000020
- NSC-135091
- MLS000069831
- HMS500A22
- SR-01000763446-2
- NSC 135091
- trans-Methyl-CCNU
- CHEMBL2051944
- MeCCNU (trans)
- N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)-N-nitrosourea
- NSC758471
- AB01563283_01
- cis-Methyl CCNU
- Semustina
- KBio3_001791
- 33073-59-5
- N-(2-Chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea
- SBI-0051825.P002
- Q27253629
- Semustine [USAN:INN]
- SEMUSTINE, TRANS-
- NCGC00095051-03
- Lomustine, methyl
- cis-Semustine
- IDI1_000020
- DTXSID301170045
- 1-[2-Chloroethyl]-3-[4-methylcyclohexyl]-1-nitrosourea
- Spectrum2_000911
- SMR000058889
- Prestwick_1013
- Semustinum
- UREA, N-(2-CHLOROETHYL)-N'-(TRANS-4-METHYLCYCLOHEXYL)-N-NITROSO-
- trans-N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-urea
- EGU4CMI14D
- KBio2_001815
- 33185-87-4
- UNII-2281H4FBL9
- AKOS040742625
- 1-(2-Chloroethyl)-3-(4-methyl-cyclohexyl)-1-nitrosourea
- Urea, N-(2-chloroethyl)-N'-(4-methylcyclohexyl)-N-nitroso-
- CHEMBL12948
- UNII-6YY7T1T567
- MeCCNU
- Lomustine, methyl-
- NSC 95441
- Me-CCNU
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, (Z)-
- Spectrum4_001084
- trans-Methyl CCNU
- Spectrum_001335
- UNII-EGU4CMI14D
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Spectrum5_001087
-
-
- Inchi: 1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
- InChI Key: FVLVBPDQNARYJU-UHFFFAOYSA-N
- SMILES: ClCCN(C(NC1CCC(C)CC1)=O)N=O
Computed Properties
- Exact Mass: 247.10894
- Monoisotopic Mass: 247.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.77
- LogP: log Kow = 3.30
Related Literature
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
33185-87-4 ( ) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk